molecular formula C22H17NO5 B2860951 methyl 4-(3,9-dioxo-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate CAS No. 877783-07-8

methyl 4-(3,9-dioxo-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate

Cat. No.: B2860951
CAS No.: 877783-07-8
M. Wt: 375.38
InChI Key: IOSHMJGYKZYDLG-UHFFFAOYSA-N
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Description

Methyl 4-(3,9-dioxo-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate is a useful research compound. Its molecular formula is C22H17NO5 and its molecular weight is 375.38. The purity is usually 95%.
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Scientific Research Applications

Electrochromic Materials

A study detailed the synthesis of a pyrrole derivative integrated with Methyl Red (MR) for the creation of electrochromic materials. This derivative was electropolymerized to produce films with enhanced electrochromic properties, such as chromatic contrast and switching times, which are promising for applications in pH sensors due to their color variation in different pH environments (Almeida et al., 2017).

Synthetic Methodologies

Another area of application includes the development of novel synthetic methods for heterocyclic compounds. For instance, a convenient synthesis approach was described for creating a series of derivatives, including pyrimidine and chromeno[3',4':4,5]pyrido[1,2-a]quinazoline, showcasing the versatility of the compound as a precursor in organic synthesis (Ammar et al., 2011).

Potassium Channel Activators

Research into potassium channel activators has also utilized related compounds. Specifically, modifications of 3-methyl-2H-1-benzopyran structures have been explored for their hyperpolarizing and antispasmodic effects, indicating potential applications in cardiovascular therapeutics (Gericke et al., 1991).

Antibacterial Agents

Compounds derived from similar chemical structures have been synthesized and evaluated for their antibacterial activity, offering potential as novel antibacterial agents. For example, novel series of coumarin derivatives were investigated for their effectiveness against various bacterial strains, revealing compounds with promising antibacterial properties (El-Haggar et al., 2015).

Anticancer Research

The derivative has also found applications in anticancer research, where synthesized chromeno[4,3-b]pyridine derivatives were computationally analyzed and tested against breast cancer cell lines. The study highlighted compounds with significant activity, underscoring the potential for developing new anticancer treatments (Abd El Ghani et al., 2022).

Properties

IUPAC Name

methyl 4-(3,9-dioxo-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-3-12-23-18(13-8-10-14(11-9-13)22(26)27-2)17-19(24)15-6-4-5-7-16(15)28-20(17)21(23)25/h3-11,18H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSHMJGYKZYDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC=C)OC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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